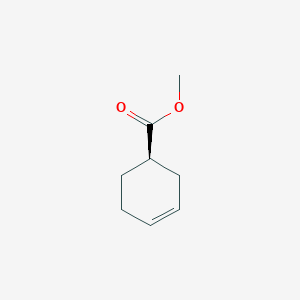

Methyl (R)-cyclohex-3-ene-1-carboxylate

Übersicht

Beschreibung

Methyl ®-cyclohex-3-ene-1-carboxylate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxylate ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl ®-cyclohex-3-ene-1-carboxylate can be synthesized through the esterification of ®-cyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis of methyl ®-cyclohex-3-ene-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.

Types of Reactions:

Oxidation: Methyl ®-cyclohex-3-ene-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Cyclohex-3-ene-1-carboxylic acid or cyclohex-3-enone.

Reduction: Cyclohex-3-en-1-ol or cyclohexane.

Substitution: Methyl ®-cyclohex-3-ene-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl (R)-cyclohex-3-ene-1-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique cyclohexene structure makes it suitable for various transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form cyclohex-3-enone or reduced to yield cyclohex-3-en-1-ol.

Table 1: Common Reactions of this compound

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | Cyclohex-3-enone | Potassium permanganate |

| Reduction | Cyclohex-3-en-1-ol | Lithium aluminum hydride |

| Substitution | Methyl (R)-cyclohex-3-ene-1-carboxamide | Ammonia or primary amines |

Biological Research

Biological Activity Studies

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in enzyme interactions and metabolic pathways. For example, studies have shown that related compounds can be metabolized by specific microorganisms, suggesting potential applications in biocatalysis and environmental microbiology .

Case Study: Syntrophic Metabolism

In a study involving Syntrophus aciditrophicus, the metabolism of cyclohexane carboxylate and cyclohex-1-ene carboxylate was observed during growth with benzoate. This research provides insights into the metabolic pathways involving these compounds and highlights their importance in syntrophic relationships among microorganisms .

Pharmaceutical Applications

Precursor for Drug Development

this compound is being explored as a precursor for pharmaceuticals. Notably, its derivatives are utilized in the synthesis of chiral 3-cyclohexene-1-carboxylic acid (CHCA), which is integral to the production of anticoagulants like Edoxaban. This compound is recognized for its superior oral absorption and lower bleeding risk compared to other anticoagulants .

Table 2: Pharmaceutical Applications of CHCA Derivatives

| Compound | Application |

|---|---|

| (S)-CHCA | Precursor for Edoxaban |

| Chiral CHCA derivatives | Building blocks in fine chemicals |

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound finds applications in the fragrance and flavor industry. It is used as a solvent and a building block in the synthesis of various aromatic compounds.

Biocatalysis

Microbial Resolution

Recent advancements have identified microbial strains capable of efficiently resolving racemic methyl 3-cyclohexene-1-carboxylate into its enantiomers. Strain JNU9335 from Acinetobacter sp. has shown high enantioselectivity, producing optically active products that are crucial for pharmaceutical applications .

Table 3: Enantioselective Biocatalysis Details

| Microbial Strain | Enantioselectivity (E value) | Yield (%) |

|---|---|---|

| Acinetobacter sp. JNU9335 | 36 | 34.7 |

Wirkmechanismus

The mechanism of action of methyl ®-cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical pathways. The cyclohexene ring structure can also interact with hydrophobic pockets in proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Methyl cyclohexane carboxylate: Lacks the double bond in the ring, resulting in different reactivity and physical properties.

Ethyl ®-cyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and boiling point.

Methyl ®-cyclohex-2-ene-1-carboxylate: The double bond is located at a different position in the ring, leading to variations in chemical behavior.

Uniqueness: Methyl ®-cyclohex-3-ene-1-carboxylate is unique due to the specific position of the double bond in the cyclohexene ring and the presence of the ®-configuration, which can influence its stereochemistry and interactions with other molecules.

Biologische Aktivität

Methyl (R)-cyclohex-3-ene-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an ester characterized by a cyclohexene ring structure. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis. The compound can be synthesized through several methods, including microbial resolution and chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may participate in further biochemical pathways. Additionally, the cyclohexene ring structure allows for interactions with hydrophobic pockets in proteins, influencing their activity and potentially modulating enzymatic functions.

Enzymatic Reactions

Recent studies have highlighted the use of this compound as a substrate for various enzymatic reactions. For instance, a study demonstrated that specific strains of bacteria could efficiently metabolize this compound, leading to the production of valuable metabolites such as cyclohexane carboxylic acid and 2-hydroxycyclohexane carboxylic acid .

Table 1: Metabolites Produced from this compound

| Metabolite | Concentration (μM) | Organism |

|---|---|---|

| Cyclohexane Carboxylic Acid | 260 | Rhodopseudomonas palustris |

| 2-Hydroxycyclohexane Carboxylic Acid | Trace | Syntrophus aciditrophicus |

| Cyclohex-1-ene Carboxylate | Not Detected | Thauera aromatica |

Microbial Resolution

A notable case study involved the identification of a hydrolase-producing strain of Acinetobacter sp. that exhibited high enantioselectivity in the hydrolysis of racemic this compound. This strain was able to produce optically active derivatives with an enantiomeric excess (ee) of 99.6% and an isolation yield of 34.7% .

Table 2: Enantioselectivity of Acinetobacter sp. JNU9335

| Parameter | Value |

|---|---|

| Specific Activity | 17.2 U·mg⁻¹ |

| Enantiomeric Ratio | 99.6% |

| Isolation Yield | 34.7% |

Toxicological Studies

Despite its promising applications, the safety profile of this compound must be considered. Regulatory assessments indicate that while certain fragrance allergens related to cyclohexene derivatives may pose sensitization risks, specific thresholds for safe exposure levels are yet to be established .

Eigenschaften

IUPAC Name |

methyl (1R)-cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUNVLFESXFVFH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.